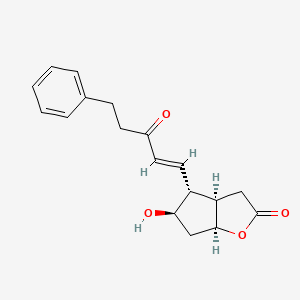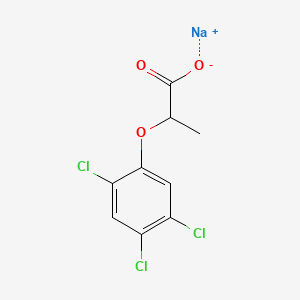
Sodium 2-(2,4,5-trichlorophenoxy)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(2,4,5-trichlorophenoxy)propionate is an organic compound known for its use as a herbicide and plant growth regulator. It is a sodium salt derivative of 2-(2,4,5-trichlorophenoxy)propionic acid, commonly referred to as fenoprop or Silvex . This compound is part of the phenoxy herbicide family and is structurally related to 2,4,5-trichlorophenoxyacetic acid, with the acetic acid side chain replaced by a propionate group .
Vorbereitungsmethoden
The synthesis of sodium 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2,4,5-trichlorophenol with acrylic acid to form 2-(2,4,5-trichlorophenoxy)propionic acid . This intermediate is then reacted with sodium hydroxide to produce the sodium salt . The reaction conditions usually require controlled temperatures and the presence of a catalyst to facilitate the esterification process .
Analyse Chemischer Reaktionen
Sodium 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium 2-(2,4,5-trichlorophenoxy)propionate has several scientific research applications:
Agriculture: It is used as a herbicide to control broadleaf weeds and woody plants.
Environmental Studies: The compound is studied for its environmental impact and degradation pathways.
Analytical Chemistry: It serves as a standard in chromatographic analyses to detect and quantify similar herbicides in environmental samples.
Wirkmechanismus
The mechanism of action of sodium 2-(2,4,5-trichlorophenoxy)propionate involves mimicking the plant hormone indoleacetic acid (IAA) . When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant . This herbicidal effect is primarily due to its interaction with auxin receptors, disrupting normal plant growth and development .
Vergleich Mit ähnlichen Verbindungen
Sodium 2-(2,4,5-trichlorophenoxy)propionate is similar to other phenoxy herbicides such as:
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Both compounds are used as herbicides, but this compound has a propionate side chain instead of an acetic acid side chain.
2,4-Dichlorophenoxyacetic acid (2,4-D): This compound is another widely used herbicide with a similar mode of action but lacks the third chlorine atom present in this compound.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct herbicidal properties and environmental behavior .
Eigenschaften
CAS-Nummer |
37913-89-6 |
|---|---|
Molekularformel |
C9H6Cl3NaO3 |
Molekulargewicht |
291.5 g/mol |
IUPAC-Name |
sodium;2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H7Cl3O3.Na/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
UMJWXKDMIKWUJC-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.[Na+] |
Verwandte CAS-Nummern |
93-72-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



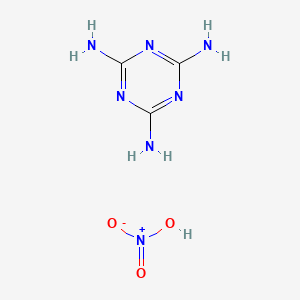
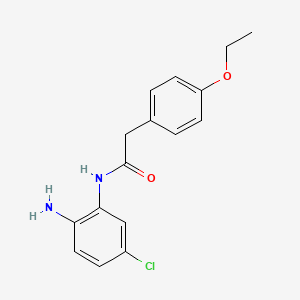
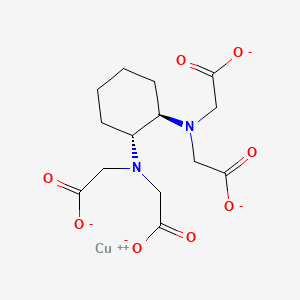
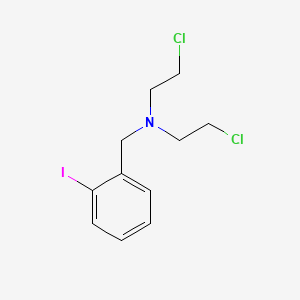
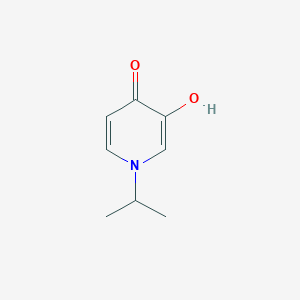

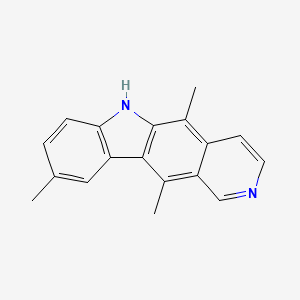

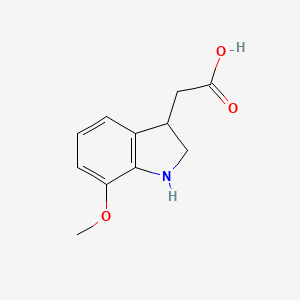
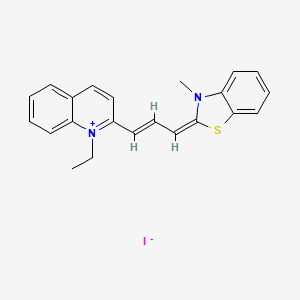
![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
